molecular formula C20H13N5O3S B12821442 2-((3-Methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)(phenyl)methyl)isoindoline-1,3-dione

2-((3-Methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)(phenyl)methyl)isoindoline-1,3-dione

Cat. No.: B12821442
M. Wt: 403.4 g/mol
InChI Key: DDLMBGLDNRAIQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-Methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)(phenyl)methyl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound contains a thiadiazole ring fused with a triazine ring, making it a unique and interesting subject for chemical research.

Preparation Methods

The synthesis of 2-((3-Methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)(phenyl)methyl)isoindoline-1,3-dione involves multiple steps and specific reaction conditions. One common method involves the reaction of aromatic aldehydes with ethyl acetoacetate and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid under solvent-free conditions . This method is advantageous due to its green chemistry approach, which minimizes the use of hazardous materials and solvents.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-((3-Methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)(phenyl)methyl)isoindoline-1,3-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological studies due to its unique structure and reactivity.

    Medicine: Research has indicated potential antimicrobial and anticancer properties.

    Industry: The compound is used in the development of new materials with specific properties, such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 2-((3-Methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)(phenyl)methyl)isoindoline-1,3-dione include other heterocyclic compounds with thiadiazole and triazine rings. These compounds often share similar properties, such as antimicrobial activity and thermal stability. the specific arrangement of atoms and functional groups in this compound gives it unique characteristics that can be advantageous in certain applications .

Conclusion

This compound is a versatile and valuable compound in scientific research Its unique structure and reactivity make it a subject of interest in various fields, including chemistry, biology, medicine, and industry

Properties

Molecular Formula

C20H13N5O3S

Molecular Weight

403.4 g/mol

IUPAC Name

2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)-phenylmethyl]isoindole-1,3-dione

InChI

InChI=1S/C20H13N5O3S/c1-11-17(26)25-20(22-21-11)29-16(23-25)15(12-7-3-2-4-8-12)24-18(27)13-9-5-6-10-14(13)19(24)28/h2-10,15H,1H3

InChI Key

DDLMBGLDNRAIQT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N(C1=O)N=C(S2)C(C3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.